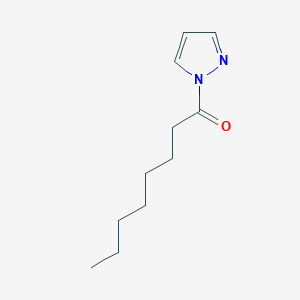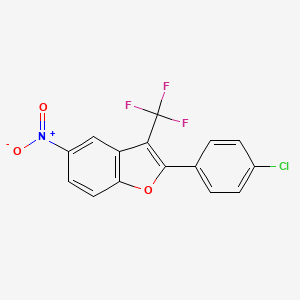
(R)-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one is a chiral compound that features both pyrrole and oxazolidinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be formed through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The ethyl group on the pyrrole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino alcohols.
Substitution: Various substituted pyrrole derivatives.
科学的研究の応用
Chemistry
As a Building Block: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: Potential use as an antimicrobial agent.
Anti-inflammatory Activity: Potential use in the treatment of inflammatory diseases.
Industry
Material Science: Potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of ®-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
(S)-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one: The enantiomer of the compound.
3-(1-Methyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one: A similar compound with a methyl group instead of an ethyl group.
3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)thiazolidin-2-one: A similar compound with a thiazolidinone ring instead of an oxazolidinone ring.
Uniqueness
®-3-(1-Ethyl-1H-pyrrol-2-yl)-5-(hydroxymethyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both pyrrole and oxazolidinone moieties. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C10H14N2O3 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
(5R)-3-(1-ethylpyrrol-2-yl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H14N2O3/c1-2-11-5-3-4-9(11)12-6-8(7-13)15-10(12)14/h3-5,8,13H,2,6-7H2,1H3/t8-/m1/s1 |
InChIキー |
LXQCPSSDRPNXGV-MRVPVSSYSA-N |
異性体SMILES |
CCN1C=CC=C1N2C[C@@H](OC2=O)CO |
正規SMILES |
CCN1C=CC=C1N2CC(OC2=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]-N,N-dimethylaniline](/img/structure/B12894498.png)
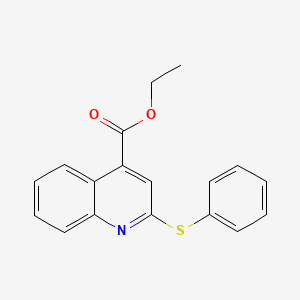
![Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl-](/img/structure/B12894512.png)
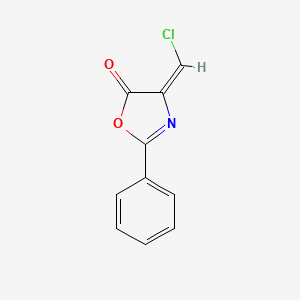
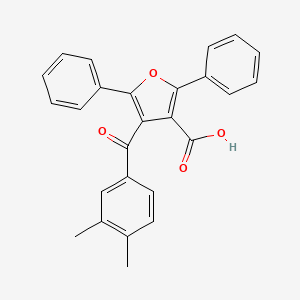
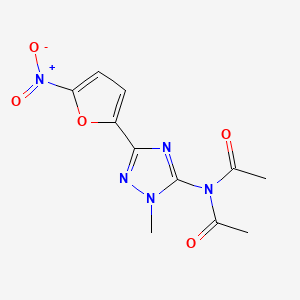
![5-(hydroxymethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12894538.png)

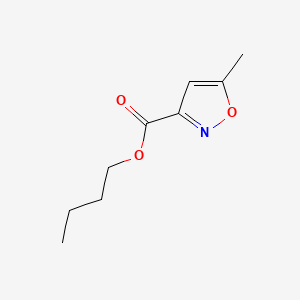
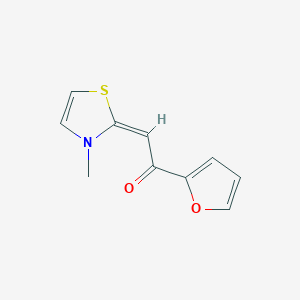
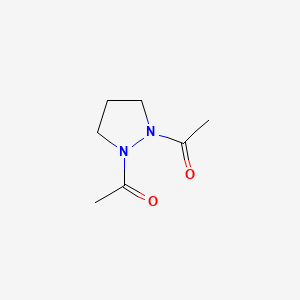
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B12894571.png)
